ethyl 7-(furan-2-ylmethyl)-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
CAS No.: 534580-17-1
Cat. No.: VC5021963
Molecular Formula: C27H21N5O7
Molecular Weight: 527.493
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 534580-17-1 |
|---|---|
| Molecular Formula | C27H21N5O7 |
| Molecular Weight | 527.493 |
| IUPAC Name | ethyl 7-(furan-2-ylmethyl)-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
| Standard InChI | InChI=1S/C27H21N5O7/c1-3-38-27(35)20-14-19-23(28-22-8-4-5-11-30(22)26(19)34)31(15-18-7-6-12-39-18)24(20)29-25(33)17-10-9-16(2)21(13-17)32(36)37/h4-14H,3,15H2,1-2H3 |
| Standard InChI Key | GKOZPATYXWLRRK-OLFWJLLRSA-N |
| SMILES | CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-])CC5=CC=CO5 |
Introduction
Ethyl 7-(furan-2-ylmethyl)-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound characterized by its unique tricyclic structure and diverse functional groups. This compound belongs to a class of molecules that have garnered significant attention in medicinal chemistry due to their potential biological activities.
Synthesis and Reaction Conditions
The synthesis of such complex organic compounds typically involves multi-step reactions. Common methods include the use of strong oxidizing agents, reducing agents, and bases under controlled conditions such as temperature and inert atmospheres. Industrial synthesis often employs batch reactors with automated systems to optimize yield and purity.
Potential Biological Activities
Compounds with similar structures have shown promise in medicinal chemistry, particularly in developing new pharmaceuticals with antimicrobial or anticancer properties. The unique combination of functional groups in ethyl 7-(furan-2-ylmethyl)-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate may confer specific biological activities, although detailed studies are needed to elucidate these effects.
Comparison with Similar Compounds
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| Ethyl 6-benzoylimino-7-(furan-2-ylmethyl)-2-oxo | Contains a benzoyl group; different substituents | Investigated for anticancer properties |
| 11-Methyl-6-(4-methylbenzoyl)imino | Benzoyl group present | Anticancer activity |
| Ethyl 7-(furan-2-ylmethyl)-11-methyl | Shares furan moiety; ethyl substitution | Antimicrobial activity |
| Ethyl 7-(furan-2-ylmethyl)-6-(4-methyl-3-nitrobenzoyl)imino | Nitrobenzoyl group; unique tricyclic structure | Potential for biological activity |
Research Findings and Future Directions
Detailed interaction studies are crucial for understanding how this compound behaves in biological systems. These studies would help elucidate the mechanisms behind its biological activities and inform future research directions. Given the complexity of its structure, ethyl 7-(furan-2-ylmethyl)-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate presents opportunities for exploration in medicinal chemistry, particularly in the development of new drugs targeting various diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume